molecular formula C10H16ClN3O B2916742 4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride CAS No. 1420884-67-8

4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride

Cat. No.: B2916742
CAS No.: 1420884-67-8
M. Wt: 229.71
InChI Key: DJSXLBAAIHWORZ-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C10H16ClN3O and a molecular weight of 229.71 g/mol . This compound is a pyrimidine derivative, which is a class of aromatic heterocyclic organic compounds similar to pyridine. Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of 4-methyl-2-chloropyrimidine with 3-hydroxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF, bases such as potassium carbonate, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride can be compared with other pyrimidine derivatives and piperidine-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its specific combination of the pyrimidine and piperidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-2-piperidin-3-yloxypyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-8-4-6-12-10(13-8)14-9-3-2-5-11-7-9;/h4,6,9,11H,2-3,5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSXLBAAIHWORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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